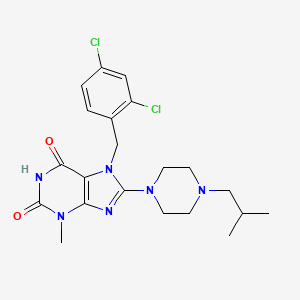

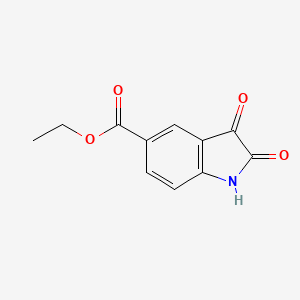

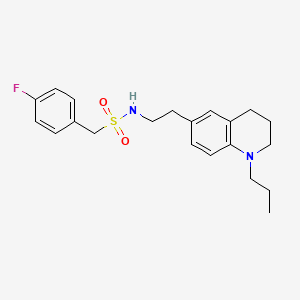

![molecular formula C24H24ClN5O2S B2586504 1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111214-75-5](/img/structure/B2586504.png)

1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a heterocyclic compound. It belongs to the class of triazoles, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of similar triazolo quinoxaline derivatives involves aromatic nucleophilic substitution . The process includes the reaction of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

The new compounds synthesized via aromatic nucleophilic substitution were subjected to antiviral and cytotoxicity screening using plaque-reduction assay . Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml .Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of compounds related to triazoloquinazolines highlight their potential in medicinal chemistry and materials science. For example, the creation of various 3,4-dihydro-4-oxo-1,2,3-benzotriazines incorporating triazoloquinazoline or thiazole moieties showcases the versatility of these compounds in generating new chemical entities with potential antibacterial activities (Gineinah, 2001). Additionally, the exploration of pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety for their analgesic activities underlines the compound's potential in developing new pain management solutions (Saad, Osman, & Moustafa, 2011).

Biological Activity

The study of triazoloquinazoline derivatives for their antimicrobial properties is of significant interest. Novel 1H-1,2,3-triazole-4-carboxamides, including triazoloquinazoline carboxamides, have demonstrated promising antimicrobial activities against a range of pathogens, indicating the potential of these compounds in developing new antimicrobial agents (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).

Chemical Reactivity and Applications

The regioselectivity of electrophilic attack on related compounds, such as 4-methyl-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5-one, provides insights into the chemical reactivity of such structures. This knowledge is crucial for further chemical modifications and the development of derivatives with enhanced properties for various applications, including materials science and drug design (Fathalla, Čajan, & Pazdera, 2000).

Orientations Futures

The future directions in the research of such compounds could involve further exploration of [1,2,4]triazolo [4,3- a ]quinoxaline as antimicrobial agents . The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Therefore, more research could be directed towards synthesizing and studying their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methylsulfanyl]-N-cyclohexyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN5O2S/c1-29-22(32)19-12-9-16(21(31)26-18-5-3-2-4-6-18)13-20(19)30-23(29)27-28-24(30)33-14-15-7-10-17(25)11-8-15/h7-13,18H,2-6,14H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFQANGDIJYGNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

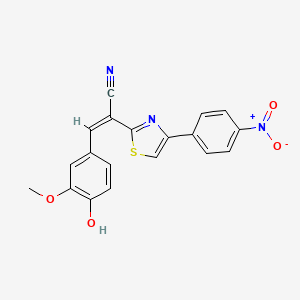

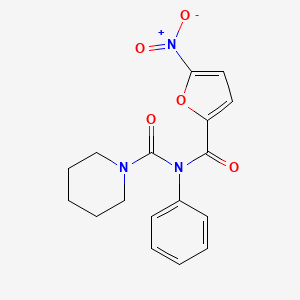

![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2586437.png)

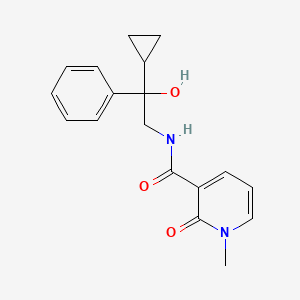

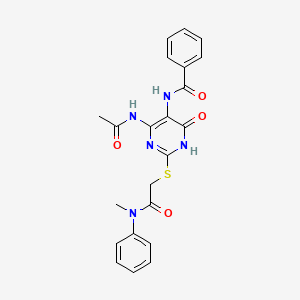

![1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2586438.png)

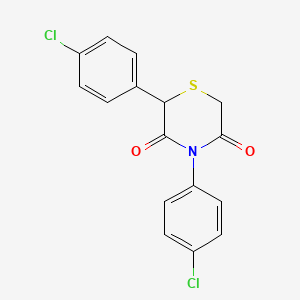

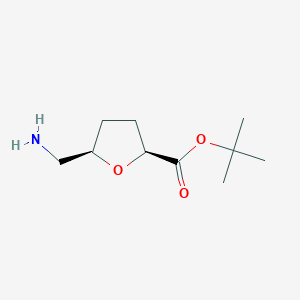

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2586439.png)

![(2-Ethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2586442.png)